2-(Trifluoromethyl)-3H-purin-6(7H)-one is a purine derivative characterized by the presence of a trifluoromethyl group attached to the purine ring. This compound, identified by the CAS number 2268-14-6, exhibits significant chemical and biological properties that make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules, which is crucial for drug design and development.
As a member of the purine family, 2-(Trifluoromethyl)-3H-purin-6(7H)-one falls under the category of heterocyclic compounds. Purines are essential biological molecules that serve as building blocks for nucleic acids like DNA and RNA. The incorporation of a trifluoromethyl group into the purine structure alters its reactivity and interaction with biological systems, making it an interesting subject for research in medicinal chemistry .
The synthesis of 2-(Trifluoromethyl)-3H-purin-6(7H)-one can be achieved through various methods, typically involving the modification of existing purine structures. One common approach includes alkylation reactions where a suitable alkyl halide is reacted with a purine precursor under basic conditions.
The molecular structure of 2-(Trifluoromethyl)-3H-purin-6(7H)-one can be described using its InChI and SMILES representations:
InChI=1S/C6H3F3N4O/c7-6(8,9)5-12-3-2(4(14)13-5)10-1-11-3/h1H,(H2,10,11,12,13,14)
C1=NC2=C(N1C(=O)N=C(N2)C(=O)C(F)(F)F)N(C(=O)C=C(C=O)N=C(N=C(C(F)(F)F)C(F)(F)F))
The compound features:
2-(Trifluoromethyl)-3H-purin-6(7H)-one can undergo several types of chemical reactions due to its functional groups.
The specific conditions for these reactions vary based on the desired product:
The mechanism of action for 2-(Trifluoromethyl)-3H-purin-6(7H)-one primarily involves its interaction with biological targets, particularly enzymes and receptors.
The trifluoromethyl group enhances both stability and lipophilicity, which are crucial for pharmaceutical applications .
2-(Trifluoromethyl)-3H-purin-6(7H)-one has diverse applications across various scientific disciplines:
The strategic incorporation of a trifluoromethyl (-CF₃) group at the C2 position of the purine scaffold in 2-(Trifluoromethyl)-3H-purin-6(7H)-one (CAS 2268-14-6, molecular formula C₆H₃F₃N₄O) fundamentally alters its electronic and steric properties, enhancing bioactivity through targeted protein interactions. The -CF₃ group’s strong electron-withdrawing nature induces a partial positive charge on the adjacent carbon atoms, increasing the compound’s susceptibility to nucleophilic attack and facilitating covalent interactions with protein residues. This modification also enhances metabolic stability by resisting oxidative degradation pathways common to alkyl-substituted purines [4].
Crucially, the trifluoromethyl group enables orthogonal multipolar interactions with protein backbone carbonyls. These interactions occur when fluorine atoms align perpendicularly to carbonyl carbon atoms at distances of 3.0–3.7 Å, creating a stabilizing electrostatic attraction. In menin-MLL inhibitors, this geometric arrangement contributes to affinity enhancements of 5- to 10-fold compared to non-fluorinated analogs. The trifluoromethyl group’s threefold symmetry allows simultaneous engagement with multiple backbone carbonyls within secondary protein structures—particularly α-helices and β-sheets—which are frequently exposed at protein-protein interaction interfaces .
Table 1: Key Physicochemical Properties of 2-(Trifluoromethyl)-3H-purin-6(7H)-one
Property | Value |
---|---|
CAS Registry Number | 2268-14-6 |
Molecular Formula | C₆H₃F₃N₄O |
Molecular Weight | 204.11 g/mol |
SMILES | O=C1N=C(C(F)(F)F)NC2=C1NC=N2 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Unlike planar 7H-pyrrolo[2,3-d]pyrimidine scaffolds, the purine core of 2-(trifluoromethyl)-3H-purin-6(7H)-one adopts distinct tautomeric states that influence binding orientation and affinity. The compound exists predominantly as the 3H-purin-6(7H)-one tautomer, positioning the N-H proton at N3 rather than N7. This configuration creates bifurcated hydrogen-bonding patterns with protein residues, contrasting with the single hydrogen bond typically formed by pyrrolopyrimidines [1] [7].
The trifluoromethyl substitution further differentiates this purine from pyrrolopyrimidine analogs. While both scaffolds engage conserved adenine-binding pockets, the -CF₃ group’s steric bulk (van der Waals volume ≈ 42.6 ų) extends into adjacent hydrophobic sub-pockets inaccessible to smaller substituents. In Grp94 inhibitors, this allows occupancy of an allosteric site (Site 2) lined by Phe199, Ala202, and Ile247, conferring >100-fold selectivity over cytosolic Hsp90 paralogs. Pyrrolopyrimidines lack the necessary stereoelectronic profile for comparable site penetration due to reduced π-stacking capability and altered dipole moments [7].
Table 2: Hydrogen-Bonding Patterns in Purine vs. Pyrrolopyrimidine Scaffolds
Scaffold | Donor Sites | Acceptor Sites | Typical Protein Interactions |
---|---|---|---|
2-(Trifluoromethyl)-3H-purin-6(7H)-one | N3-H, N7-H (tautomers) | N1, N9, O6 | Bifurcated H-bonds with Asp/Asn/Glu |
7H-Pyrrolo[2,3-d]pyrimidine | N7-H (fixed) | N1, N3 | Single H-bond with backbone carbonyl |
The conformational adaptability of 2-(trifluoromethyl)-3H-purin-6(7H)-one enables optimized binding geometries across diverse protein targets. High-resolution crystallography reveals that the purine ring undergoes rotation up to 30° to maximize orthogonal alignment between C-F bonds and backbone carbonyl groups. This adaptability is critical for engaging "fluorophilic hotspots"—regions where backbone accessibility coincides with favorable electrostatic environments [7].
In menin inhibitors, the trifluoromethyl group adopts a "backward-bent" conformation, inserting into a cavity formed by Leu241, Gly244, and Gly245 side chains. Here, fluorine atoms form simultaneous 3.2–3.5 Å contacts with two backbone carbonyl carbons (C=O of Gly244 and Leu241), generating a cumulative binding energy contribution of –3.8 kcal/mol as calculated by MP2/6-31G(d) quantum mechanical methods. This multipolar binding mode contrasts with "forward-bent" conformations observed in non-fluorinated purines, which cannot achieve equivalent multidentate interactions .
The compound’s dynamic tautomerism further modulates binding. In polar environments, the 7H-tautomer predominates, exposing the N3 atom for hydrogen bonding. In hydrophobic pockets, the 3H-tautomer dominates, optimizing the -CF₃ group’s orientation. Computational mapping using algorithms like FMAP predicts favorable fluorine interaction sites by filtering positions based on steric accessibility (≥1.8 Å from protein atoms), backbone geometry (orthogonal C=O alignment), and microenvironment polarity. This approach successfully rationalizes the 5-fold affinity improvement in menin-MLL inhibitors upon trifluoromethyl introduction [7].
Table 3: Protein Interaction Profiles of 2-(Trifluoromethyl)-3H-purin-6(7H)-one
Interaction Type | Geometric Parameters | Energetic Contribution | Biological Relevance |
---|---|---|---|
C-F···C=O Multipolar | Distance: 3.0–3.7 Å; Angle: 85–95° | –0.8 to –1.2 kcal/mol per F | Enhances affinity for proteins with exposed backbone carbonyls |
Hydrophobic Burial | Contact surface ≥ 80 Ų | –0.5 kcal/mol per 10 Ų | Stabilizes binding in allosteric pockets (e.g., Grp94 Site 2) |
Tautomer-Dependent H-Bond | N···O Distance: 2.7–3.0 Å | –1.5 to –3.0 kcal/mol | Adapts H-bonding to polar/nonpolar binding sites |
Table 4: Compound Nomenclature and Identifiers
Systematic Name | Synonyms | CAS Number |
---|---|---|
2-(Trifluoromethyl)-3H-purin-6(7H)-one | 2-(Trifluoromethyl)-7H-purin-6-ol; 2-Trifluoromethyl-1,9-dihydro-purin-6-one | 2268-14-6 |
Table 5: Commercial Availability Profile
Supplier | Catalog Number | Purity | Price (USD) | Packaging |
---|---|---|---|---|
AK Scientific | 5649EM | Not specified | $870 | 1g |
AccelPharmtech | A6768 | 97.00% | $1,940 | 1g |
Chemenu | CM241933 | 95% | $4,375 | 50g |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: